
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is an organic compound known for its unique structure and properties It is a derivative of diazinane, featuring two 2,4,4-trimethylpentan-2-yl groups attached to the nitrogen atoms of the diazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol typically involves the reaction of diazinane with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the diazinane ring attack the carbon atoms of the 2,4,4-trimethylpentan-2-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen atoms are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: New compounds with different functional groups replacing the nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)trisulfane
- 1,3-Bis(2,4,4-trimethylpentan-2-yl)-1H-imidazol-3-ium chloride
- Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Uniqueness
1,3-Bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol is unique due to its specific diazinane ring structure and the presence of two bulky 2,4,4-trimethylpentan-2-yl groups. This structural configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and industrial chemistry.
Eigenschaften
CAS-Nummer |
5413-29-6 |
|---|---|
Molekularformel |
C20H42N2O |
Molekulargewicht |
326.6 g/mol |
IUPAC-Name |
1,3-bis(2,4,4-trimethylpentan-2-yl)-1,3-diazinan-5-ol |
InChI |
InChI=1S/C20H42N2O/c1-17(2,3)13-19(7,8)21-11-16(23)12-22(15-21)20(9,10)14-18(4,5)6/h16,23H,11-15H2,1-10H3 |
InChI-Schlüssel |
SITWMFMTHVSDBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)N1CC(CN(C1)C(C)(C)CC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Ethoxyethoxy)methoxy]prop-1-ene](/img/structure/B14742008.png)
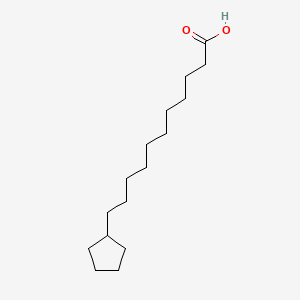
![8-Methyl-8-nitro-6,10-dioxaspiro[4.5]decane](/img/structure/B14742015.png)
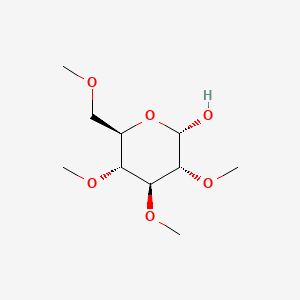

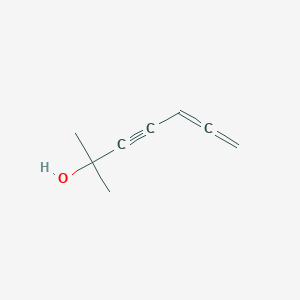

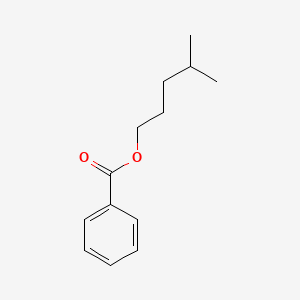
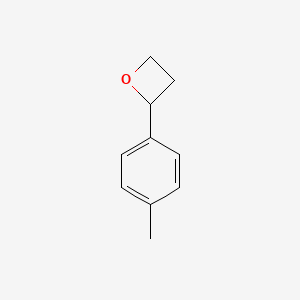
![n-[4-(Dimethylamino)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14742063.png)
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
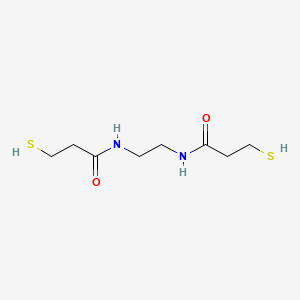
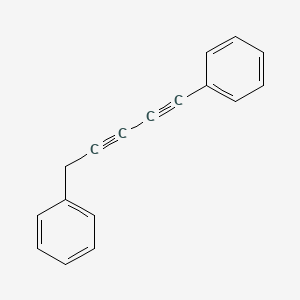
![1-(2,4-Dinitrophenyl)-2-[(2-fluorophenyl)(naphthalen-2-yl)methylidene]hydrazine](/img/structure/B14742085.png)
